molecular formula C16H19N3O2S B2809608 3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 1705837-74-6

3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2809608
CAS No.: 1705837-74-6
M. Wt: 317.41
InChI Key: UFCKZDVUNRNGAO-UHFFFAOYSA-N
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Description

3-Methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a methoxybenzamide moiety

Mechanism of Action

Target of Action

It’s known that both indole and thiazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds containing indole and thiazole moieties are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.

Biochemical Pathways

Indole and thiazole derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence the compound’s bioavailability.

Result of Action

Given the broad spectrum of biological activities associated with indole and thiazole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the solvent environment. Additionally, the compound’s stability could be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, followed by the attachment of the methoxybenzamide group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, 3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide has shown potential as a bioactive molecule

Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and antitumor effects, making it a candidate for therapeutic applications.

Industry: In industry, this compound can be used in the development of new materials, agrochemicals, and other commercial products. Its unique chemical structure allows for the creation of innovative solutions in various sectors.

Comparison with Similar Compounds

  • 2-(3-Methoxy-phenyl)-N-thiazol-2-yl-acetamide: A structurally related compound with similar biological activities.

  • Thiazole derivatives: Various thiazole derivatives with diverse biological activities, such as antioxidant, analgesic, and antitumor properties.

Uniqueness: 3-Methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide stands out due to its unique combination of functional groups and structural features. This allows for a broader range of chemical reactions and biological activities compared to similar compounds.

Properties

IUPAC Name

3-methoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-14-6-2-4-12(10-14)15(20)18-11-13-5-3-8-19(13)16-17-7-9-22-16/h2,4,6-7,9-10,13H,3,5,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCKZDVUNRNGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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